

(R)-MPH-220: A Comprehensive Technical Overview of its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: (R)-MPH-220

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Introduction

(R)-MPH-220 is the R-(+)-enantiomer of MPH-220, a novel, highly selective, small-molecule inhibitor of fast skeletal muscle myosin II. Myosin II is the molecular motor responsible for generating force in muscle contraction. By directly targeting the ATPase activity of this protein, **(R)-MPH-220** and its more potent counterpart, the S-(-)-enantiomer, represent a new class of muscle relaxants with potential therapeutic applications in conditions characterized by muscle spasticity and stiffness. Unlike centrally acting muscle relaxants, MPH-220 offers the advantage of a targeted peripheral mechanism, potentially avoiding central nervous system side effects.^[1] This technical guide provides an in-depth analysis of the pharmacokinetics and pharmacodynamics of **(R)-MPH-220**, drawing from available preclinical data.

Pharmacokinetics

The pharmacokinetic profile of **(R)-MPH-220** is characterized by its absorption, distribution, metabolism, and excretion. While specific quantitative data for the (R)-enantiomer is limited in publicly available literature, studies on the racemic mixture and comparisons with the more potent S-(-)-enantiomer provide valuable insights.

Absorption and Distribution:

MPH-220 exhibits good oral absorption.[2] Following oral administration in rats, the compound accumulates in skeletal muscle tissue.[3] Notably, the accumulation of the R-(+)-enantiomer is significantly lower than that of the S-(-)-enantiomer, which is consistent with its weaker pharmacological effect.[1] This differential accumulation suggests that the affinity for the target protein may influence the tissue distribution and retention of the enantiomers.

Metabolism and Excretion:

Detailed metabolic pathways for **(R)-MPH-220** have not been extensively described. As with many xenobiotics, hepatic metabolism is the likely primary route of clearance.

Quantitative Pharmacokinetic Parameters:

Specific quantitative pharmacokinetic parameters for **(R)-MPH-220**, such as C_{max}, T_{max}, AUC, and half-life, are not yet available in the reviewed literature. The primary focus of published research has been on the more active S-(-)-enantiomer. The tables below are structured to incorporate this data as it becomes available.

Parameter	Value	Species	Route of Administration	Reference
C _{max}	Data not available	Rat	Oral	[1]
T _{max}	Data not available			
AUC	Data not available			
Half-life (t _{1/2})	Data not available			
Tissue Accumulation	Lower than S-(-)-enantiomer in skeletal muscle			

Pharmacodynamics

The pharmacodynamic properties of **(R)-MPH-220** are defined by its mechanism of action, potency, and efficacy in modulating skeletal muscle function.

Mechanism of Action:

(R)-MPH-220 is a direct inhibitor of the actin-activated ATPase activity of fast skeletal muscle myosin II.^[1] It binds to the blebbistatin-binding pocket on the myosin heavy chain, a site distinct from the ATP and actin-binding sites.^[1] This binding event locks the myosin in a state where it has a low affinity for actin, thereby preventing the cross-bridge formation and force generation that are essential for muscle contraction. This targeted inhibition is highly selective for fast skeletal myosin isoforms, with minimal effect on cardiac and smooth muscle myosins.^[4]

Potency and Efficacy:

Preclinical studies have consistently demonstrated that the R-(+)-enantiomer of MPH-220 is significantly less potent than the S-(-)-enantiomer. In an in vivo rat model, the S-(-)-enantiomer was drastically more effective at reducing hindleg muscle force compared to the R-(+)-enantiomer.^[4] The force-relaxing effect of the R-(+)-enantiomer is described as being fourfold weaker than that of the S-(-)-enantiomer.^[1]

Parameter	Value	Assay	Species	Reference
In Vivo Efficacy	4-fold weaker force relaxation than S-(-)-enantiomer	Hindleg force measurement	Rat	^[1]
Myosin II ATPase Inhibition	Data not available	In vitro ATPase assay		

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of **(R)-MPH-220**'s pharmacokinetics and pharmacodynamics.

In Vivo Oral Administration and Hindleg Force Measurement in Rats:

- Objective: To assess the in vivo efficacy of **(R)-MPH-220** in reducing skeletal muscle force.
- Animal Model: Adult male rats.
- Procedure:
 - Rats are trained to voluntarily accept oral administration of the test compound formulated in a suitable vehicle.[\[5\]](#)
 - A single dose of **(R)-MPH-220** is administered orally.
 - At predetermined time points post-administration, the rat is anesthetized.
 - The hindlimb is positioned in a force measurement apparatus, and the isometric force of the hindleg muscles is measured in response to electrical stimulation of the sciatic nerve.[\[3\]](#)
 - Force measurements are recorded and compared to baseline and vehicle-treated control groups.

Measurement of MPH-220 Concentration in Plasma and Tissue:

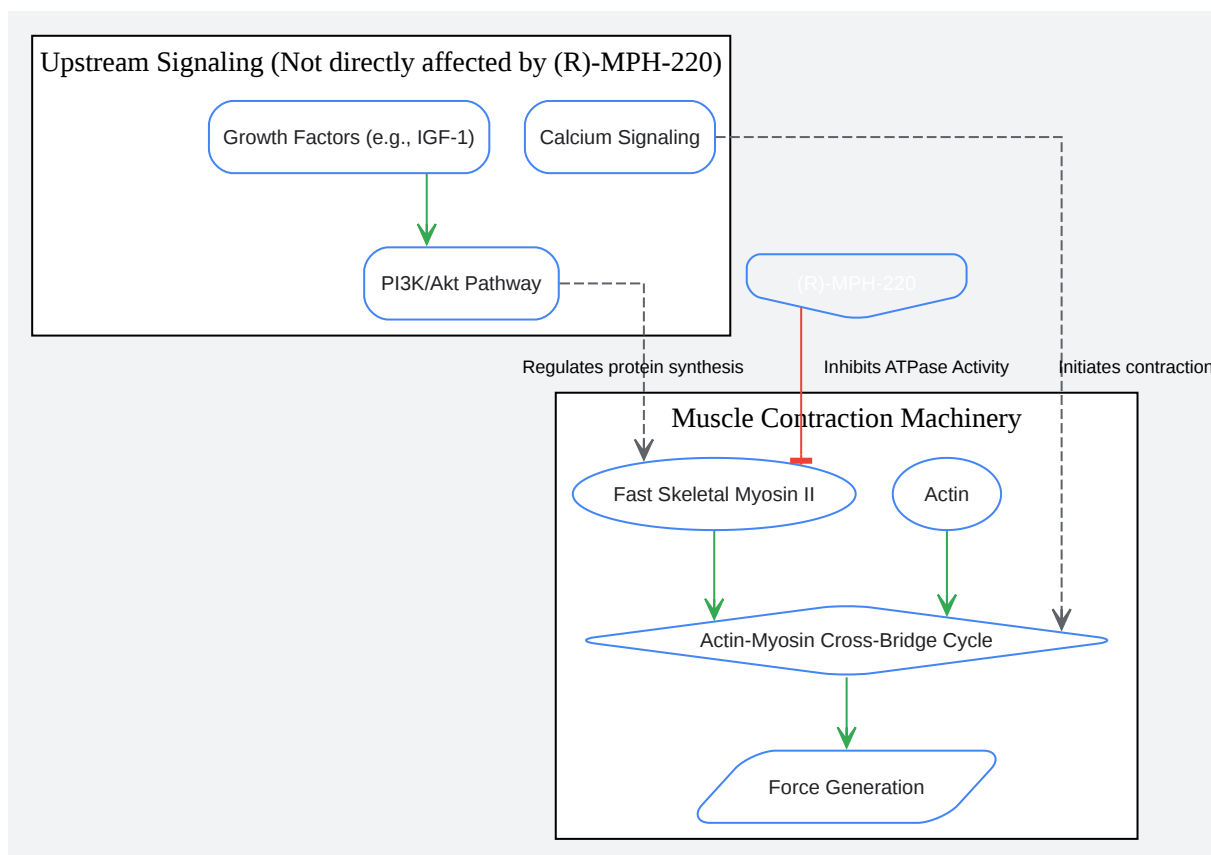
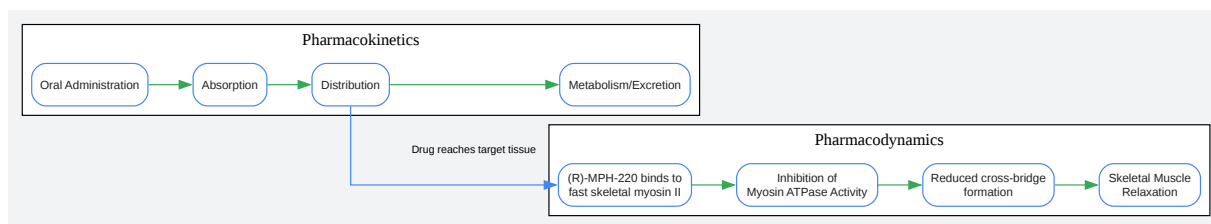
- Objective: To determine the pharmacokinetic profile of **(R)-MPH-220**.
- Procedure:
 - Following administration of **(R)-MPH-220**, blood samples are collected at various time points via a cannulated vein.[\[6\]](#)
 - Plasma is separated from whole blood by centrifugation.[\[7\]](#)
 - At the end of the study, animals are euthanized, and skeletal muscle tissues are collected.
 - Plasma and tissue samples are processed to extract the drug.
 - The concentration of **(R)-MPH-220** in the extracts is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[\[8\]](#)

Myosin ATPase Inhibition Assay:

- Objective: To determine the in vitro inhibitory activity of **(R)-MPH-220** on myosin ATPase.
- Procedure:
 - Fast skeletal muscle myosin II is purified from a suitable source (e.g., rabbit psoas muscle).
 - The actin-activated ATPase activity of the purified myosin is measured in the presence of varying concentrations of **(R)-MPH-220**.
 - The rate of ATP hydrolysis is determined by measuring the release of inorganic phosphate (Pi), often using a colorimetric or radioactive assay.^{[2][9]}
 - The concentration of **(R)-MPH-220** that produces 50% inhibition of ATPase activity (IC₅₀) is calculated.

Signaling Pathways and Logical Relationships

The direct inhibition of myosin II ATPase by **(R)-MPH-220** is the primary mechanism of action. This targeted intervention at the level of the contractile machinery itself bypasses the complex upstream signaling pathways that are typically modulated by centrally acting muscle relaxants. The logical workflow from drug administration to the physiological effect is relatively direct.



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